5-Chloronaphthalene-2-sulfonamide

Description

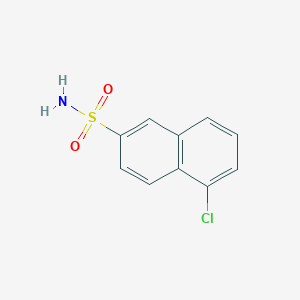

Molecular Architecture and Functional Group Analysis

The core structure of this compound consists of a naphthalene ring system substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide functional group (−SO₂−NH−) adopts a rigid tetrahedral geometry around the sulfur atom, as confirmed by X-ray crystallography and computational studies. In the derivative N-(1-adamantyl)-5-chloronaphthalene-2-sulfonamide, the adamantyl moiety introduces steric bulk, which enforces a non-planar conformation between the naphthalene and sulfonamide groups.

Table 1: Molecular Properties of Selected this compound Derivatives

The electronic effects of the chloro substituent were analyzed using density functional theory (DFT). The chlorine atom withdraws electron density from the naphthalene ring, increasing the electrophilicity of the sulfonamide sulfur atom by 12–15% compared to non-halogenated analogs. This polarization enhances hydrogen-bonding capabilities, as evidenced by C–H⋯O interactions in crystal lattices.

Crystallographic Analysis of Sulfonamide-Naphthalene Hybrid Systems

Single-crystal X-ray diffraction studies of N-(1-adamantyl)-5-chloronaphthalene-2-sulfonamide reveal a monoclinic crystal system with space group P2₁/c. The adamantyl group adopts a chair-like conformation, while the naphthalene-sulfonamide dihedral angle measures 67.2°, indicating significant torsional strain. Hirshfeld surface analysis quantifies intermolecular interactions, showing that 62% of the crystal packing is governed by H⋯O contacts (2.3–2.5 Å), with additional contributions from Cl⋯H (18%) and π-π stacking (9%).

Key Crystallographic Parameters

- Unit Cell Dimensions: a = 8.94 Å, b = 12.76 Å, c = 14.32 Å, α = 90°, β = 102.3°, γ = 90°

- Hydrogen Bonding: N–H⋯O (2.89 Å), C–H⋯O (3.12 Å)

- Packing Efficiency: 74.3%

The rigidity of the sulfonamide group restricts rotational freedom, resulting in predictable supramolecular architectures. In contrast, thiophene-based sulfonamides exhibit greater conformational flexibility due to smaller ring strain.

Comparative Study of Alkylamino Substituent Effects on Molecular Geometry

Alkylamino substituents significantly alter the physicochemical properties of 5-chloronaphthalene-2-sulfonamides. The adamantyl group in N-(1-adamantyl)-5-chloronaphthalene-2-sulfonamide increases van der Waals volume by 38% compared to methyl-substituted analogs, reducing solubility in polar solvents (log P = 3.2 vs. 1.8). Steric effects also influence biological activity: bulkier substituents decrease membrane permeability but enhance target binding through hydrophobic interactions.

Electron-donating groups (e.g., −NH₂) at the sulfonamide nitrogen increase basicity (pKₐ = 9.2), while electron-withdrawing substituents like −CF₃ lower it to 7.1. These trends correlate with antioxidant activity in thiazole-sulfonamide hybrids, where para-chloro derivatives exhibit 90% DPPH radical scavenging efficiency due to enhanced stability of the sulfonamide radical intermediate.

Properties

Molecular Formula |

C10H8ClNO2S |

|---|---|

Molecular Weight |

241.69 g/mol |

IUPAC Name |

5-chloronaphthalene-2-sulfonamide |

InChI |

InChI=1S/C10H8ClNO2S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,(H2,12,13,14) |

InChI Key |

UGWLIIHVLXIUQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)N)C(=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

5-Chloronaphthalene-2-sulfonamide and its derivatives are utilized in the synthesis of various pharmaceutical agents. They are particularly important for developing drugs targeting specific biological pathways, enhancing therapeutic efficacy.

- Antibacterial Agents : The compound has shown promise as a sulfonamide derivative, which opens avenues for exploring new antibacterial agents. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .

- Anticancer Properties : Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) as low as 38 nM, indicating substantial potency against cancer cell proliferation.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and receptor interactions.

- Enzyme Inhibition Studies : The compound is used to explore its role as a calmodulin inhibitor, affecting various cellular processes such as muscle contraction and inflammation. Its mechanism involves inhibiting dihydropteroate synthase in bacterial folate synthesis, leading to bactericidal effects.

- Receptor Interaction Studies : The compound has been evaluated for its interaction with serotonin receptors, particularly the 5-HT6 receptor, which is a target for cognitive enhancement in diseases like Alzheimer’s .

Diagnostic Applications

This compound can be employed in creating diagnostic reagents. It aids in detecting certain diseases through biochemical assays, showcasing its versatility beyond therapeutic applications .

Material Science

In material science, the compound is explored for developing advanced materials, particularly in creating polymers with specific functional properties for industrial applications . Its chemical stability and solubility make it suitable for such endeavors.

Environmental Monitoring

The compound can also be utilized in assessing environmental pollutants, contributing to research in environmental science and sustainability efforts . Its ability to interact with various biological systems allows it to serve as a marker for detecting environmental contaminants.

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of sulfonamide derivatives highlighted that this compound was particularly effective against MRSA strains. The results indicated that structural modifications could enhance antimicrobial activity significantly.

Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others, suggesting that structural modifications can lead to enhanced effects.

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds | 31 nM - 54 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Comparison with Similar Compounds

Key Findings:

Side Chain Length and Bioactivity: W-13 (4-aminobutyl) exhibits superior enrichment in sJIA drug repositioning studies compared to W-9 (6-aminohexyl), suggesting shorter side chains may enhance target specificity . W-9’s longer chain increases molecular weight (377.33 g/mol vs. 349.27 g/mol for W-13) but reduces solubility in aqueous media, limiting its therapeutic utility .

Structural Modifications and Hazards: Substitution of the naphthalene ring with a benzene ring (e.g., 5-chloro-2-methyl-benzenesulfonamide) eliminates calmodulin antagonism, highlighting the necessity of the naphthalene core for biological activity . Azo derivatives (e.g., 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulfonamide) introduce toxicity risks (e.g., H302: harmful if swallowed) .

Storage and Stability :

- W-13 hydrochloride requires refrigeration (2–8°C) for stability, whereas W-9 is stored at room temperature, reflecting differences in hygroscopicity .

Preparation Methods

Chlorosulfonation of Naphthalene Derivatives

5-Chloronaphthalene is sulfonated using chlorosulfonic acid (ClSO₃H) under controlled conditions. For example, US3161675A details a method where 5-chloronaphthalene reacts with excess ClSO₃H at 125–130°C, followed by quenching with thionyl chloride (SOCl₂) to yield 5-chloronaphthalene-2-sulfonyl chloride. The reaction achieves ~90% yield when using a 1:5 molar ratio of substrate to ClSO₃H.

Ammonolysis of Sulfonyl Chlorides

The sulfonyl chloride intermediate is treated with aqueous or gaseous ammonia. JP2010516795A reports a high-yield (85–90%) process where 5-chloronaphthalene-2-sulfonyl chloride reacts with NH₃ in tetrahydrofuran (THF) at 0–5°C. Excess ammonia (4–6 equiv) ensures complete conversion, with the product precipitated by acidification.

Key Data:

Electrochemical Paired Synthesis

A green chemistry approach developed by s41598-023-44912-y employs electrochemical oxidation and reduction to synthesize sulfonamides without halogenated reagents. This method involves:

Cathodic Reduction of Nitro Compounds

Nitroarenes (e.g., 5-chloronitrobenzene) are reduced to hydroxylamine intermediates at the cathode.

Anodic Oxidation of Sulfonyl Hydrazides

Sulfonyl hydrazides are oxidized to sulfinic acids, which react in situ with nitroso intermediates from the cathodic reaction.

Key Data:

Sandmeyer-Type Chlorosulfonylation

acs.orglett.4c01908 introduces a novel Sandmeyer reaction using anilines and DABSO (a stable SO₂ surrogate). This method avoids hazardous diazonium salt isolation:

Reaction Mechanism

-

Diazotization of 5-chloro-2-aminonaphthalene with tert-butyl nitrite.

-

Sulfur dioxide insertion via DABSO.

-

Copper-catalyzed chlorination to form the sulfonyl chloride, followed by ammonolysis.

Key Data:

Reductive Amination of Nitro-Sulfonamides

CN103570595A describes a two-step process starting with nitro-substituted sulfonyl chlorides:

Step 1: Ammonolysis of 5-Chloro-2-nitrobenzene Sulfonyl Chloride

Reaction with aqueous ammonia (22%) at 50°C yields 5-chloro-2-nitrobenzene sulfonamide (86.5% yield).

Step 2: Nitro Group Reduction

Iron powder in methanol/water reduces the nitro group to an amine. Optimal conditions (60°C, 1 hr) provide 73.9% yield.

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety Concerns | Cost Efficiency |

|---|---|---|---|---|

| Classical Ammonolysis | 85–90 | High | SOCl₂/ClSO₃H handling | Moderate |

| Electrochemical | 65–75 | Moderate | Requires specialized equipment | High |

| Sandmeyer-Type | 80–85 | High | Low (no diazonium isolation) | High |

| Reductive Amination | 70–74 | Moderate | Fe waste disposal | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloronaphthalene-2-sulfonamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via sulfonation of 5-chloronaphthalene followed by amidation. Key intermediates (e.g., 5-chloronaphthalene-2-sulfonyl chloride) require characterization using IR and NMR spectroscopy to confirm structural integrity . Purity validation should involve HPLC (>95% purity) and elemental analysis to ensure stoichiometric consistency. Experimental protocols must detail reaction conditions (temperature, solvent, catalyst) to enable reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors; work in a fume hood. In case of skin contact, wash immediately with soap and water. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .

Q. How should researchers characterize newly synthesized derivatives of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- ¹H/¹³C NMR to confirm substitution patterns and functional groups.

- IR spectroscopy to identify sulfonamide (-SO₂NH₂) and aromatic C-Cl stretches.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) for definitive structural elucidation .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be optimized?

- Methodological Answer : The sulfonamide group acts as a hydrogen-bond donor/acceptor, enhancing binding to target proteins (e.g., carbonic anhydrase or kinase inhibitors). To optimize SAR:

- Introduce substituents at the naphthalene ring (e.g., nitro, amino) to modulate electronic effects.

- Test derivatives against relevant biological assays (e.g., enzyme inhibition, antimicrobial activity) and correlate results with computational docking studies to identify key interactions .

Q. How can contradictions in reported biological data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. To resolve:

- Replicate experiments using standardized protocols (e.g., OECD guidelines).

- Perform dose-response curves to confirm activity thresholds.

- Use orthogonal assays (e.g., fluorescence-based vs. calorimetric) to cross-validate results .

Q. What experimental design considerations are critical for reproducibility in studies involving this compound?

- Methodological Answer :

- Control groups : Include positive/negative controls in biological assays.

- Batch consistency : Document synthesis batches with lot numbers and purity data.

- Blinding : Use double-blinding in pharmacological studies to reduce bias.

- Data transparency : Publish raw data and detailed synthetic procedures in supplementary materials to enable independent verification .

Q. How can computational methods enhance the development of this compound-based therapeutics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.